molecular formula C20H21NO2 B589641 (E)-N-Acetyl-N-desmethyl Doxepin CAS No. 250331-54-5

(E)-N-Acetyl-N-desmethyl Doxepin

Cat. No.: B589641
CAS No.: 250331-54-5
M. Wt: 307.393
InChI Key: BFOHVOUMOVZBKO-WOJGMQOQSA-N
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Description

(E)-N-Acetyl-N-desmethyl Doxepin is a derivative of doxepin, a tricyclic antidepressant commonly used to treat depression, anxiety, and insomnia . This compound is structurally related to doxepin but has undergone specific modifications to enhance its pharmacological properties.

Biochemical Analysis

Biochemical Properties

(E)-N-Acetyl-N-desmethyl Doxepin interacts with various enzymes, proteins, and other biomolecules. It works on the central nervous system (CNS) to increase levels of certain chemicals in the brain . The compound’s biochemical properties are closely related to its parent compound, Doxepin, which is known to inhibit the reuptake of norepinephrine and serotonin in the CNS .

Cellular Effects

This compound influences cell function by altering cell signaling pathways and gene expression. It impacts cellular metabolism by increasing the levels of norepinephrine and serotonin in the synaptic cleft, thereby enhancing neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the norepinephrine and serotonin transporters, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits stability and degradation patterns typical of tricyclic antidepressants. Long-term effects on cellular function have been observed in in vitro or in vivo studies, including sustained increases in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively increases neurotransmitter levels, while at high doses, it may cause adverse effects such as sedation and anticholinergic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by enzymes such as CYP2D6 and CYP2C19 . This metabolism can lead to various metabolites, including nordoxepin .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is believed to cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the CNS .

Subcellular Localization

The subcellular localization of this compound is primarily in the synaptic cleft in neurons, where it exerts its effects by inhibiting neurotransmitter reuptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Acetyl-N-desmethyl Doxepin typically involves the acetylation of N-desmethyl doxepin. The process begins with the preparation of N-desmethyl doxepin, which is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N-Acetyl-N-desmethyl Doxepin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

(E)-N-Acetyl-N-desmethyl Doxepin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-Acetyl-N-desmethyl Doxepin is unique due to its specific acetylation, which enhances its pharmacokinetic properties and reduces side effects compared to its parent compound, doxepin . This modification allows for improved therapeutic efficacy and patient compliance.

Properties

IUPAC Name

N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-15(22)21(2)13-7-11-18-17-9-4-3-8-16(17)14-23-20-12-6-5-10-19(18)20/h3-6,8-12H,7,13-14H2,1-2H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOHVOUMOVZBKO-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730866
Record name N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250331-54-5
Record name N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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